molecular formula C10H14O B1217161 Pinocarvone CAS No. 30460-92-5

Pinocarvone

Cat. No. B1217161
CAS RN: 30460-92-5
M. Wt: 150.22 g/mol
InChI Key: TZDMGBLPGZXHJI-UHFFFAOYSA-N
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Description

Pinocarvone is a chemical compound with the formula C10H14O . It has a molecular weight of 150.2176 . The IUPAC Standard InChI is InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3 .


Synthesis Analysis

The synthesis of pinocarvone was carried out by sequential oxidation of (−)-β-pinene with t-BuOOH to trans-pinocarveol in the presence of catalytic amounts of SeO2 at room temperature. Then, pinocarveol was oxidized with active MnO2 in CH2Cl2 .


Molecular Structure Analysis

The 3D structure of Pinocarvone can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Polymerization through pinocarvone offers an advantage over α-pinene because its exo-olefinic group is more accessible. Pinocarvone also has an advantage over β-pinene because of its enhanced high reactivity resulting from the conjugation of its exo-olefinic group with the ketone functional group .


Physical And Chemical Properties Analysis

Pinocarvone has a molecular weight of 150.2176 . It has a distinct pine-like odor and low solubility in water but high solubility in organic solvents such as ethanol and ether.

Scientific Research Applications

Conformational Analysis

Research has revealed the unique conformational properties of Pinocarvone. A study by Abraham et al. (1973) detailed the conformations of β-pinene, pinocarvone, and the cis- and trans-pinocarveols, determining Pinocarvone to be Y-shaped based on its proton-proton spin-spin couplings (Abraham et al., 1973).

Chemical Synthesis and Applications

  • Vasilyev et al. (2014) explored the microwave-assisted synthesis of chiral nopinane-annelated pyridines from pinocarvone oxime, highlighting its potential in creating novel chemical structures (Vasilyev et al., 2014).
  • Uroos et al. (2017) discussed the total synthesis of (-)-aritasone via the hetero-Diels-Alder dimerization of pinocarvone under ultra-high pressure, indicating a new route for synthesizing complex natural products (Uroos et al., 2017).

Natural Product Analysis and Ethnobotanical Use

  • Fernández-Cervantes et al. (2019) examined the essential oils of Chamaemelum fuscatum, identifying pinocarvone as a major terpenoid, linking its presence to the ethnobotanical use of the plant (Fernández-Cervantes et al., 2019).
  • An investigation into Hyssopus officinalis by Kerrola et al. (1994) identified pinocarvone as a main compound in its essential oils, providing insights into the plant's properties and potential applications (Kerrola et al., 1994).

Catalytic Transformations

Gliński et al. (1995) studied the catalytic hydrogen transfer of pinocarveol to pinocarvone, offering insights into potential industrial applications of this transformation (Gliński et al., 1995).

Ecological and Biological Studies

  • Research on the pheromones of Dendroctonus brevicomis by Libbey et al. (1974) included pinocarvone, highlighting its role in the chemical ecology of bark beetles (Libbey et al., 1974).
  • Moreira et al. (2018) explored plant-plant communication in Baccharis salicifolia, noting the significant role of pinocarvone in this process (Moreira et al., 2018).

properties

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMGBLPGZXHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865544
Record name Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (-)-Pinocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035761
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Pinocarvone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pinocarvone

CAS RN

30460-92-5, 19890-00-7
Record name Pinocarvone
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Record name alpha-Pinocarvone
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Record name Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-
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Record name Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-
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Record name (±)-2(10)-pinen-3-one
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Record name (-)-Pinocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-1.8 °C
Record name (-)-Pinocarvone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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